molecular formula C21H20N2O3 B14985857 N-(4-methylbenzyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

N-(4-methylbenzyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B14985857
M. Wt: 348.4 g/mol
InChI Key: BRWTUQBYOVZFSJ-UHFFFAOYSA-N
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Description

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide involves multiple steps, starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures . The oxazole ring can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or other parts of the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigating its biological activities, such as anti-tumor and antibacterial properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Use in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to interact with enzymes and receptors involved in oxidative stress and inflammation . The oxazole ring may also contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and oxazole-containing molecules. Examples are:

Uniqueness

What sets 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide apart is its unique combination of the benzofuran and oxazole rings, which may confer distinct biological activities and chemical reactivity. This dual functionality can be advantageous in designing multifunctional therapeutic agents or advanced materials.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H20N2O3/c1-13-3-5-15(6-4-13)12-22-21(24)18-11-20(26-23-18)16-7-8-19-17(10-16)9-14(2)25-19/h3-8,10-11,14H,9,12H2,1-2H3,(H,22,24)

InChI Key

BRWTUQBYOVZFSJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NCC4=CC=C(C=C4)C

Origin of Product

United States

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